molecular formula C14H19NO4 B13537800 Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13537800
M. Wt: 265.30 g/mol
InChI Key: GAQMEVZUHBNVSG-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a methyl ester group at the 3-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a condensation reaction followed by esterification. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is typically heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can be compared to other similar compounds, such as:

    Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate: Differing by the position of the methoxy groups, which can affect the compound’s reactivity and biological activity.

    Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO4/c1-17-10-4-9(5-11(6-10)18-2)12-7-15-8-13(12)14(16)19-3/h4-6,12-13,15H,7-8H2,1-3H3

InChI Key

GAQMEVZUHBNVSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CNCC2C(=O)OC)OC

Origin of Product

United States

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